Cas no 2172038-07-0 (2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-5-(Methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile is a specialized heterocyclic compound featuring a 1,2,3-triazole core substituted with a methoxymethyl group and a trifluoropropan-2-yl moiety. The presence of the nitrile functional group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, which can be advantageous in bioactive molecule design. This compound’s structural complexity allows for versatile applications in click chemistry and medicinal chemistry research. Its well-defined molecular architecture ensures consistent performance in synthetic pathways requiring precision and functional group compatibility.
2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile structure
2172038-07-0 structure
Product name:2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile
CAS No:2172038-07-0
MF:C9H11F3N4O
MW:248.205051660538
CID:5567318
PubChem ID:165593774

2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
    • 2172038-07-0
    • EN300-1598546
    • 2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile
    • Inchi: 1S/C9H11F3N4O/c1-6(9(10,11)12)16-8(5-17-2)7(3-4-13)14-15-16/h6H,3,5H2,1-2H3
    • InChI Key: LHWLWIBXWWFSCE-UHFFFAOYSA-N
    • SMILES: FC(C(C)N1C(COC)=C(CC#N)N=N1)(F)F

Computed Properties

  • Exact Mass: 248.08849547g/mol
  • Monoisotopic Mass: 248.08849547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.7Ų
  • XLogP3: 0.5

2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1598546-0.5g
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
0.5g
$1619.0 2023-07-10
Enamine
EN300-1598546-1.0g
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
1.0g
$1686.0 2023-07-10
Enamine
EN300-1598546-500mg
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
500mg
$1619.0 2023-09-23
Enamine
EN300-1598546-50mg
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
50mg
$1417.0 2023-09-23
Enamine
EN300-1598546-250mg
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
250mg
$1551.0 2023-09-23
Enamine
EN300-1598546-5000mg
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
5000mg
$4890.0 2023-09-23
Enamine
EN300-1598546-1000mg
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
1000mg
$1686.0 2023-09-23
Enamine
EN300-1598546-0.25g
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
0.25g
$1551.0 2023-07-10
Enamine
EN300-1598546-5.0g
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
5.0g
$4890.0 2023-07-10
Enamine
EN300-1598546-100mg
2-[5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172038-07-0
100mg
$1484.0 2023-09-23

Additional information on 2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile

Recent Advances in the Study of 2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS: 2172038-07-0)

The compound 2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS: 2172038-07-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This triazole-based molecule, characterized by a trifluoromethyl group and a methoxymethyl substituent, has been the subject of several cutting-edge studies exploring its synthetic pathways, biological activities, and pharmacological properties.

Recent synthetic chemistry research has focused on optimizing the preparation of this compound through click chemistry approaches. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved copper-catalyzed azide-alkyne cycloaddition (CuAAC) method that achieved 85% yield with excellent regioselectivity. The researchers emphasized the importance of the trifluoromethyl group in enhancing the metabolic stability of the compound, while the methoxymethyl side chain was found to significantly improve water solubility.

In pharmacological investigations, this compound has shown promising activity as a kinase inhibitor. A 2024 preclinical study in Bioorganic & Medicinal Chemistry Letters reported its potent inhibitory effects against several cancer-related kinases, particularly showing nanomolar IC50 values against EGFR and VEGFR2. The unique electronic properties imparted by the trifluoropropyl group were identified as crucial for the compound's binding affinity and selectivity.

Structural-activity relationship (SAR) studies have revealed that the acetonitrile moiety plays a critical role in the compound's biological activity. Recent molecular docking simulations published in the European Journal of Medicinal Chemistry (2024) demonstrated that this functional group forms key hydrogen bonds with amino acid residues in the ATP-binding pocket of target kinases, while the triazole ring contributes to π-π stacking interactions.

The compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been extensively characterized in recent pharmacokinetic studies. A 2023 investigation in Drug Metabolism and Disposition reported favorable oral bioavailability (68% in rodent models) and an elimination half-life of approximately 6 hours. The presence of the methoxymethyl group was found to reduce first-pass metabolism compared to similar compounds lacking this substituent.

Current research directions include exploring this compound as a potential lead for developing new anticancer agents and investigating its applications in other therapeutic areas such as inflammatory diseases. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, highlighting its significance in drug discovery efforts.

Future studies are expected to focus on further optimizing the compound's pharmacological profile through structural modifications and conducting more comprehensive in vivo efficacy and toxicity evaluations. The unique combination of structural features in this molecule continues to make it a valuable scaffold for medicinal chemistry research and drug development.

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